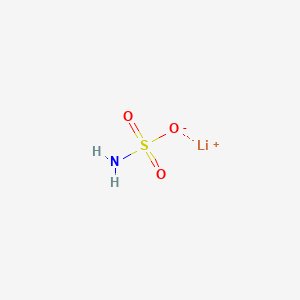
1-Ethyl-2,3-dihydro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3-dihydro-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. This compound features a fused benzene and imidazole ring, making it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction typically involves heating the reactants in an acidic medium to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety and scalability.
Análisis De Reacciones Químicas
Oxidation: 1-Ethyl-2,3-dihydro-1H-benzimidazole can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong acids or bases, depending on the desired reaction pathway. Reaction conditions may vary from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed: The major products include oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 1-Ethyl-2,3-dihydro-1H-benzimidazole serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new drugs, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Ethyl-2,3-dihydro-1H-benzimidazole exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds: Other benzimidazole derivatives, such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, share structural similarities with 1-Ethyl-2,3-dihydro-1H-benzimidazole.
Uniqueness: While similar compounds may exhibit comparable biological activities, this compound is unique in its specific substitution pattern and potential applications. Its ethyl group contributes to its distinct chemical properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
71648-26-5 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3-ethyl-1,2-dihydrobenzimidazole |
InChI |
InChI=1S/C9H12N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-6,10H,2,7H2,1H3 |
Clave InChI |
GTBRPZPCQWOPPO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)








